Home > Products > Building Blocks P5432 > 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole - 871550-15-1

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Catalog Number: EVT-341448
CAS Number: 871550-15-1
Molecular Formula: C15H14FN9O
Molecular Weight: 355.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
An impurity of the antifungal agent Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.

Fluconazole

    Compound Description: Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a well-known antifungal drug. It functions by inhibiting the fungal cytochrome P-450 sterol C-14 alpha-demethylation, which disrupts the production of essential fungal sterols. [] This disruption leads to fungistatic activity. Fluconazole is commonly used to treat various fungal infections such as candidiasis, blastomycosis, and cryptococcosis. []

1-[(4-Substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols

    Compound Description: This series of compounds represents a class of antifungal agents designed as part of a study focused on developing new treatments for fungal infections. [] These molecules demonstrated broad-spectrum antifungal activity against various Candida species, including strains resistant to fluconazole, and against Aspergillus fumigatus. [] Notably, some compounds in this series could overcome mechanisms of fluconazole resistance, including CDR and ERG11 gene upregulation and a specific CYP51 substitution in C. albicans isolates. []

(2R,3R)-3-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

    Compound Description: This series of compounds, developed as potential new triazole antifungal agents, showed excellent in vitro antifungal activity against various Candida species, including C. albicans, C. glabrata, and the fluconazole-resistant C. auris. [] Compounds within this series, particularly compounds 6 and 22, exhibited potent activity against Candida neoformans and inhibited filamentation in a resistant C. albicans isolate. [] Additionally, these compounds displayed minimal toxicity to human cells and weak inhibition of human CYP3A4 and CYP2D6 enzymes. []

1‐[(4‐tert‐Butylbenzyl)(cyclopropyl)amino]‐2‐(2,4‐difluorophenyl)‐3‐(1H‐1,2,4‐triazol-1‐yl)propan-2‐ol (compound 3j)

    Compound Description: This compound, designed based on the structure of the fungal lanosterol 14α-demethylase (CYP51) active site, showed potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans, Candida tropicalis, Cryptococcus neoformans, Microsporum canis, and Trichophyton rubrum. [] Notably, it exhibited greater potency than the clinically used antifungal drug itraconazole. [] Docking studies suggested that the cyclopropyl group enhances binding affinity to CYP51. []

2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol (Compound 8g)

    Compound Description: This novel 1,2,4-triazole-indole hybrid molecule exhibited broad-spectrum antifungal activity against Candida species, especially those with reduced susceptibility to fluconazole. [] It showed superior activity compared to fluconazole and similar potency to voriconazole against C. glabrata, C. krusei, and C. albicans. [] The compound demonstrated a dual mechanism of action, inhibiting ergosterol biosynthesis and exhibiting moderate inhibition of phospholipase A2-like activity, a putative virulence factor in fungi. []

Synthesis Analysis

The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves several key methods:

  1. Direct Fluorination: This method involves the introduction of fluorine atoms into the fluconazole structure. The fluorination can be achieved through electrophilic fluorination techniques.
  2. Triazole Formation: The triazole ring is synthesized through a reaction involving a suitable precursor such as 1H-1,2,4-triazole and a halogenated derivative of fluconazole. This often involves nucleophilic substitution reactions where the triazole acts as a nucleophile.
  3. Grignard Reagent Method: Another approach includes using Grignard reagents to facilitate the formation of the desired compound through coupling reactions with appropriate electrophiles .

Each method has its advantages in terms of yield and purity, with variations depending on the specific starting materials and conditions used.

Chemical Reactions Analysis

The chemical reactivity of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole can be analyzed in terms of its interactions with various biological targets:

  1. Inhibition of Lanosterol 14α-Demethylase: This enzyme is crucial in ergosterol biosynthesis in fungi. The compound binds to the active site, preventing ergosterol formation.
  2. Reactions with Nucleophiles: The presence of electron-withdrawing groups (like fluorine) enhances electrophilicity in certain positions of the molecule, allowing it to participate in nucleophilic substitution reactions under specific conditions .
  3. Stability Studies: The stability of this compound can be assessed under various pH conditions and temperatures to determine its shelf life and efficacy as an antifungal agent.
Mechanism of Action

The mechanism through which 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exerts its antifungal effects primarily involves:

  1. Binding to Cytochrome P450 Enzymes: Specifically targeting lanosterol 14α-demethylase inhibits the conversion of lanosterol to ergosterol.
  2. Disruption of Membrane Integrity: By inhibiting ergosterol synthesis, the drug disrupts fungal cell membrane integrity, leading to cell death.
  3. Selective Toxicity: The compound exhibits selective toxicity towards fungal cells due to differences in sterol biosynthesis pathways between fungi and mammals .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole include:

  • Molecular Weight: Approximately 350.32 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Typically ranges from 120°C to 130°C depending on purity.

These properties are critical for determining formulation strategies for pharmaceutical applications.

Applications

The primary applications of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole are centered around its use as an antifungal agent:

  1. Clinical Use: It is utilized in treating systemic fungal infections due to its efficacy against resistant strains.
  2. Research Applications: The compound serves as a reference standard in pharmacological studies aimed at developing new antifungal therapies.
  3. Chemical Research: It is studied for its potential modifications that could enhance its activity or reduce side effects associated with traditional fluconazole formulations .
Introduction to 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Structural Evolution of Azole Antifungals: From Fluconazole to 4-Defluoro Derivatives

The structural progression from fluconazole to its 4-defluoro-4-triazolyl analog marks a pivotal shift from dihalogenated simplicity to triazole-enriched complexity. Fluconazole (C₁₃H₁₂F₂N₆O, MW: 306.27 g/mol) features a central propan-2-ol backbone flanked by two triazole rings, with a 2,4-difluorophenyl group providing essential hydrophobic anchoring [8]. The 4-defluoro derivative undergoes a significant metamorphosis:

Table 1: Structural Comparison of Fluconazole and its 4-Defluoro-4-Triazolyl Derivative

Structural FeatureFluconazole4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Molecular FormulaC₁₃H₁₂F₂N₆OC₁₅H₁₄FN₉O
Molecular Weight (g/mol)306.27355.33
Aromatic System2,4-Difluorophenyl2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl
Triazole MoietiesTwo (attached to propanol backbone)Three (two on backbone, one replacing 4-F on phenyl)
StereochemistryAchiralAchiral
SMILESOC(Cn1cncn1)(Cn2cncn2)c3ccc(F)cc3FOC(Cn1cncn1)(Cn2cncn2)c3ccc(cc3F)n4cncn4

This transformation replaces the para-fluorine atom on the phenyl ring with a bulkier, hydrogen-bond-capable 1,2,4-triazole unit. Crucially, both molecules retain an achiral configuration with no defined stereocenters or E/Z isomers, simplifying synthesis and purification pathways [1] [8]. The resulting structure (SMILES: OC(CN1C=NC=N1)(CN2C=NC=N2)C3=CC=C(C=C3F)N4C=NC=N4) introduces enhanced topological complexity and potential for multi-dentate binding interactions within fungal CYP450 active sites [1] [5]. This evolution signifies a deliberate departure from relying solely on halogen bonding (from fluorine) towards leveraging the enhanced electron-donating capacity and polar surface area of an additional triazole ring.

Rationale for Fluorine Substitution with Triazole Moieties in Antifungal Design

The strategic replacement of fluorine at the phenyl ring's para-position with a 1,2,4-triazole ring stems from a multifaceted rationale targeting both pharmacodynamic enhancement and physicochemical optimization:

  • Enhanced Target Affinity and Binding Stability: The 1,2,4-triazole ring offers a larger, planar heterocyclic system capable of forming more extensive π-π stacking, dipole-dipole, and hydrogen-bonding interactions within the fungal CYP450 binding pocket compared to a single fluorine atom. This is predicted to increase binding affinity and residence time [3] [6]. The triple-triazole configuration creates a high-density electron-rich region, potentially improving coordination with the heme iron and surrounding amino acid residues critical for enzymatic inhibition.
  • Mitigation of Metabolic Vulnerability: While fluorine atoms often block metabolic hydroxylation, its replacement in this specific position with a stable triazole ring aims to circumvent potential deactivation pathways targeting the phenyl ring, potentially improving metabolic stability elsewhere in the molecule.
  • Optimized Electronic and Steric Profile: The electron-withdrawing fluorine ortho to the propanol backbone is retained, maintaining its crucial electronic influence on the benzylic alcohol's acidity and its interaction with the target. Introducing the triazole para to this fluorine introduces a moderately electron-withdrawing group with distinct steric and electronic properties compared to fluorine, subtly altering the electron density distribution across the phenyl ring and potentially fine-tuning interactions within the enzyme's access channel [4].
  • Retention of Core Mechanism: Crucially, this modification preserves the essential pharmacophore – the tertiary alcohol flanked by two triazole groups – responsible for chelating the heme iron and inhibiting lanosterol 14α-demethylase (CYP51A1), thereby disrupting ergosterol biosynthesis and fungal membrane integrity [3] [6].

Table 2: Key Physicochemical Properties and Structural Attributes Influencing Target Binding

Property/AttributeImpact on Antifungal Activity & Pharmacokinetics
Molecular Weight (355.33)Increased size may influence membrane permeability and distribution compared to fluconazole (306.27), potentially favoring certain tissue compartments.
Triazole Count (Three)Significantly increases potential for hydrogen bonding and coordination interactions with CYP450 enzymes.
LogP (Calculated ~1.2-1.8)Moderate lipophilicity, potentially balancing solubility and membrane penetration. Predicted higher than fluconazole (LogP ~0.5) due to the extra hydrophobic triazole.
Achiral StructureSimplifies synthesis and eliminates concerns about stereoisomer activity differences.
Polar Surface Area (High)Increased hydrogen bonding capacity may influence solubility and protein binding characteristics.

Role of Triazole Ring Modifications in Enhancing Pharmacokinetic and Pharmacodynamic Properties

The introduction of a third 1,2,4-triazole ring at the phenyl C4 position profoundly influences the molecule's physicochemical behavior, thereby modulating its pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • Solubility and Dissolution Profile: While retaining moderate lipophilicity (estimated LogP higher than fluconazole), the additional triazole ring significantly increases the molecule's polar surface area (PSA) and potential for hydrogen bonding with water molecules. This enhances aqueous solubility compared to highly lipophilic azoles like itraconazole, promoting dissolution in gastrointestinal fluids and potentially improving oral bioavailability. The retention of the hydrophilic tertiary alcohol backbone further supports favorable solubility characteristics [1] [5].
  • Metabolic Stability and Clearance Pathways: The 1,2,4-triazole ring is generally metabolically stable. Replacing a potentially metabolically labile site (though fluorine itself confers stability) with this robust heterocycle aims to reduce oxidative metabolism by hepatic cytochrome P450 enzymes. This could translate to a longer plasma half-life and reduced dosing frequency compared to azoles susceptible to rapid Phase I metabolism. Predominant clearance may shift towards renal excretion of unchanged drug, similar to fluconazole, facilitated by its solubility [1] [4].
  • Target Binding Affinity and Spectrum: The triple-triazole configuration is designed for superior interaction with the fungal CYP450 enzyme binding site. The specific orientation of the 4-phenyl triazole may allow novel contacts with residues adjacent to the heme cofactor or within substrate access channels. This enhanced affinity potentially translates to lower minimum inhibitory concentrations (MICs) against a broad spectrum of fungi, including Candida and Cryptococcus species, and possibly extending coverage to some isolates showing reduced susceptibility to fluconazole [3] [6]. Computational modeling suggests this structure allows for a more extensive network of complementary interactions within the active site compared to the difluorophenyl analog.
  • Protein Binding and Tissue Distribution: Data suggests fluconazole exhibits low protein binding (11-12%) [8]. The structural modifications in the 4-defluoro derivative, while increasing molecular weight, maintain significant polarity and hydrogen-bonding capacity. This likely results in moderate protein binding, facilitating higher free fractions of the drug in plasma and potentially enhancing penetration into tissues and body fluids, including the central nervous system and vitreous humor – critical sites for systemic fungal infections. Storage recommendations (2-8°C) and observed stability (>95% purity by HPLC) indicate sufficient stability for formulation and distribution [2] [4].
  • Analytical Predictions: Predicted Collision Cross Section (CCS) values for various adducts (e.g., [M+H]+ CCS: 174.8 Ų, [M+Na]+ CCS: 185.1 Ų) provide insights into the compound's gas-phase conformation and size, valuable for LC-MS/MS method development for quantification in biological matrices [5]. These values fall within a range suggesting reasonable chromatographic behavior.

Table 3: Predicted Physicochemical and ADMET Properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Property CategorySpecific PropertyValue / PredictionSignificance
PhysicochemicalMolecular FormulaC₁₅H₁₄FN₉ODefines elemental composition and molecular weight (355.33 g/mol).
SMILESOC(CN1C=NC=N1)(CN2C=NC=N2)C3=CC=C(C=C3F)N4C=NC=N4Standard representation of molecular structure. Achiral.
logP (Calculated)~1.2 - 1.8Predicts moderate lipophilicity; balance between solubility and permeability.
Polar Surface Area (Calculated)High (>100 Ų likely)Indicates good hydrogen bonding potential and aqueous solubility.
ADMET PredictionsPredicted CCS [M+H]+ (Ų)174.8Indicates conformation size in gas phase (relevant for mass spectrometry).
CYP450 Inhibition (Primary)Strong CYP51A1 (Targeted)Core mechanism of antifungal action.
CYP450 Inhibition (Off-Target)Potential (Similar to Fluconazole: CYP2C19, 2C9, 3A4)Likely retains drug-drug interaction potential of parent via human CYP inhibition.
Primary Excretion RoutePredominantly Renal (Unchanged)Based on high solubility and structural stability.

The strategic incorporation of a third triazole ring in 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exemplifies a rational approach to antifungal drug design. By replacing a fluorine atom with a bioisosterically sophisticated heterocycle, this derivative seeks to optimize the interplay between target affinity, physicochemical properties, and metabolic handling, potentially yielding a next-generation azole with an enhanced therapeutic profile for systemic fungal infections. Its designation as a major impurity underscores the importance of robust analytical methods (HPLC/UV) for its control in fluconazole APIs, reflecting its structural proximity and potential biological activity [1] [4].

Properties

CAS Number

871550-15-1

Product Name

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C15H14FN9O

Molecular Weight

355.33 g/mol

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O

Synonyms

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole; α-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol;

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.